N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with an appropriate reagent like phosphorus oxychloride or thionyl chloride.
Substitution Reactions: The 4-chlorophenyl and 4-methoxyphenyl groups are introduced through substitution reactions. This can be achieved by reacting the oxadiazole intermediate with 4-chlorobenzoyl chloride and 4-methoxyphenylacetic acid under basic conditions.
Amidation: The final step involves the formation of the acetamide group by reacting the substituted oxadiazole with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the oxadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine or methoxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran (THF) for nucleophilic substitution; sulfuric acid for electrophilic substitution.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitubercular agent, showing activity against Mycobacterium tuberculosis.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to other bioactive oxadiazoles.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide: Similar structure but different position of nitrogen atoms in the oxadiazole ring.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring instead of an oxadiazole ring.
Properties
Molecular Formula |
C17H14ClN3O3 |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H14ClN3O3/c1-23-14-8-2-11(3-9-14)10-15(22)19-17-20-16(24-21-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22) |
InChI Key |
CISBEZZHJMXLST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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